

Unveiling the Solid-State Architecture of 2-Bromobiphenyl: A Crystallographic Analysis

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Compound of Interest

Compound Name: 2-Bromobiphenyl

Cat. No.: B048390

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An in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure of **2-bromobiphenyl**, providing a foundational understanding of its three-dimensional arrangement and intermolecular interactions.

This whitepaper presents a detailed analysis of the crystal structure of **2-bromobiphenyl**, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. The following sections provide a comprehensive overview of its crystallographic parameters, a detailed experimental protocol for its structure determination, and an analysis of the key intermolecular forces governing its crystal packing. This information is crucial for understanding the solid-state properties of this molecule and can inform the design of new materials and pharmaceutical compounds.

Crystallographic Data Summary

The crystal structure of **2-bromobiphenyl** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure
Refinement for 2-Bromobiphenyl

Empirical formula	C ₁₂ H ₉ Br
Formula weight	233.10
Temperature	293(2) K
Wavelength	1.54184 Å (Cu K α)
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	14.397(3) Å
b	5.795(1) Å
c	12.186(3) Å
α	90°
β	108.78(2)°
γ	90°
Volume	962.9(4) Å ³
Z	4
Calculated density	1.609 g/cm ³

Molecular Geometry

The asymmetric unit of **2-bromobiphenyl** contains one molecule. The molecule is non-planar, with the two phenyl rings twisted with respect to each other. This torsion is a key conformational feature. Selected bond lengths, bond angles, and torsion angles are provided in Tables 2, 3, and 4, respectively, offering a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å)

Br(1)-C(1)	1.897(4)
C(1)-C(2)	1.391(6)
C(1)-C(6)	1.389(6)
C(2)-C(7)	1.491(6)
C(7)-C(8)	1.391(6)
C(7)-C(12)	1.389(6)

Table 3: Selected Bond Angles (°)

C(6)-C(1)-C(2)	121.8(4)
C(6)-C(1)-Br(1)	119.2(3)
C(2)-C(1)-Br(1)	119.0(3)
C(1)-C(2)-C(7)	122.3(4)
C(3)-C(2)-C(7)	118.8(4)
C(12)-C(7)-C(8)	118.0(4)
C(12)-C(7)-C(2)	121.3(4)
C(8)-C(7)-C(2)	120.7(4)

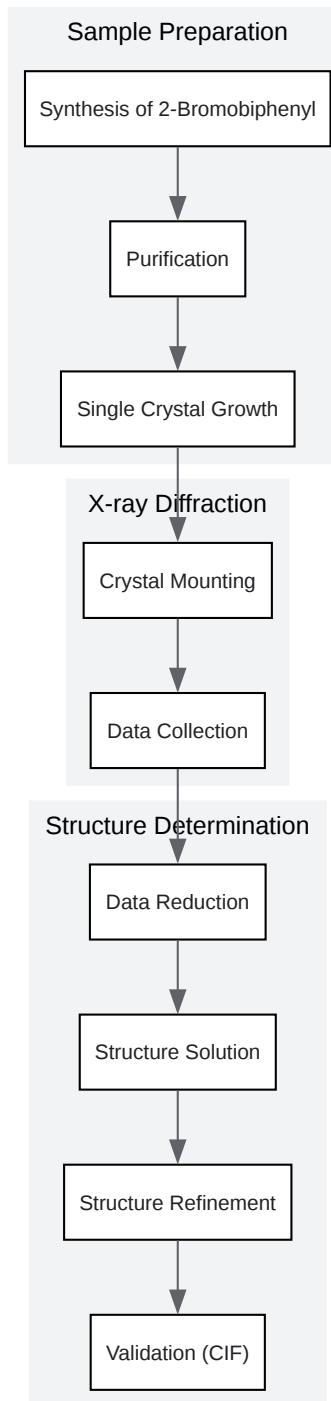
Table 4: Selected Torsion Angles (°)

C(6)-C(1)-C(2)-C(7)	178.5(4)
Br(1)-C(1)-C(2)-C(7)	-2.5(6)
C(1)-C(2)-C(7)-C(12)	-123.6(5)
C(1)-C(2)-C(7)-C(8)	57.2(6)

Experimental Protocols

The determination of the crystal structure of **2-bromobiphenyl** involves a series of well-defined experimental steps, from crystal growth to data analysis. A generalized workflow for this process is outlined below.

Experimental Workflow for Crystal Structure Determination

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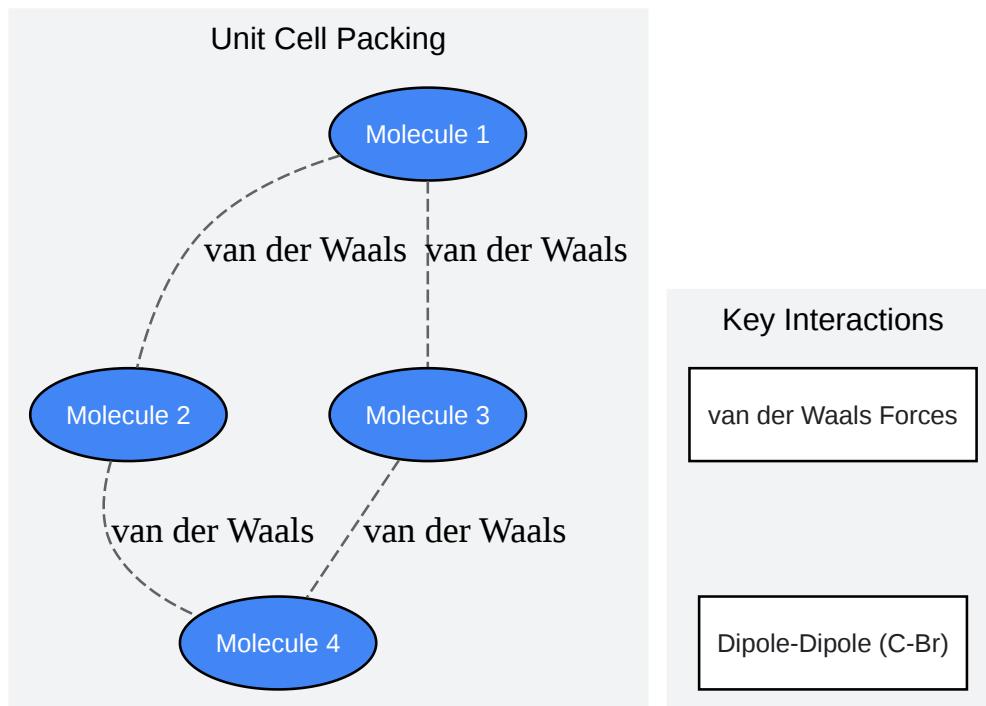
A generalized workflow for single-crystal X-ray diffraction analysis.

1. Synthesis and Crystallization: **2-Bromobiphenyl** is synthesized and purified using standard organic chemistry techniques. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent.
2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head. The diffraction data for the presented structure were collected on a diffractometer using copper radiation ($\text{Cu K}\alpha, \lambda = 1.54184 \text{ \AA}$) at a temperature of 293(2) K. The data collection strategy is designed to measure a complete and redundant set of reflections.
3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined model is validated to ensure its quality and correctness.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a network of intermolecular interactions. In the crystal structure of **2-bromobiphenyl**, the molecules are packed in a herringbone-like motif. The primary intermolecular interactions are van der Waals forces, including dipole-dipole interactions involving the C-Br bond. There is no evidence of classical hydrogen bonding in the structure. The packing diagram below illustrates the arrangement of molecules in the unit cell.

Schematic of Crystal Packing in 2-Bromobiphenyl

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A simplified representation of molecular packing and key intermolecular forces.

The understanding of these packing motifs and intermolecular interactions is fundamental for predicting and controlling the solid-state properties of **2-bromobiphenyl** and its derivatives, which is of particular importance in the fields of materials science and pharmaceutical development.

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